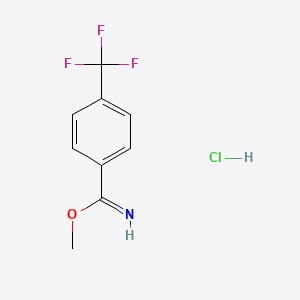
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
Vue d'ensemble
Description
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a white crystalline solid with a pungent odor and is soluble in water, where it exhibits acidic properties . This compound is primarily used in agricultural and veterinary applications as an insecticide, effectively controlling pests such as ticks, mosquitoes, and fleas .
Méthodes De Préparation
The synthesis of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with methanol in the presence of hydrochloric acid. The reaction conditions typically involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride has a wide range of applications in scientific research:
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets. In agricultural applications, it acts as an insecticide by disrupting the nervous system of pests, leading to their paralysis and death. The compound’s trifluoromethyl group plays a crucial role in enhancing its biological activity and stability .
Comparaison Avec Des Composés Similaires
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzaldehyde: Used as a precursor in the synthesis of various trifluoromethylated compounds.
4-(Trifluoromethyl)benzamidine Hydrochloride: Another compound with similar applications in research and industry.
Methyl 4-(Trifluoromethyl)benzoate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDBNFHHBYKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



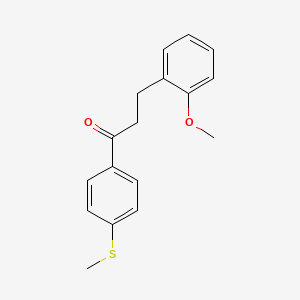
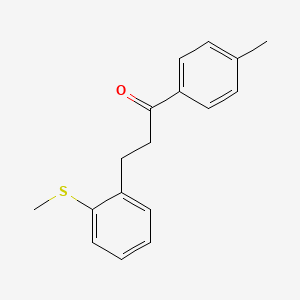
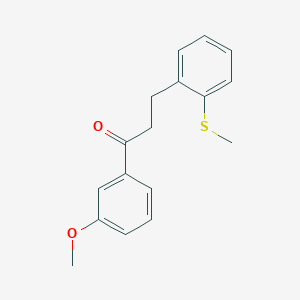

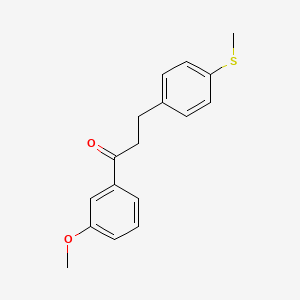
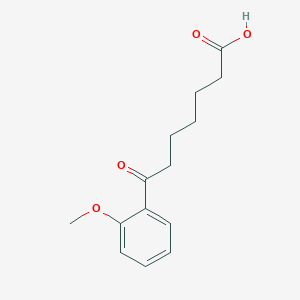


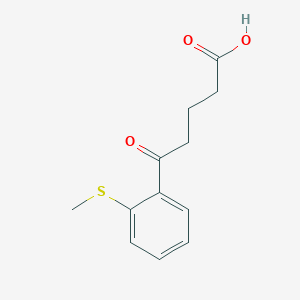

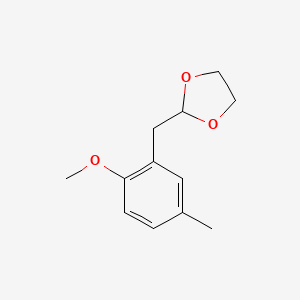
![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)

